5-((3-Chloro-4-fluorophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane
Description
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Properties
IUPAC Name |
5-(3-chloro-4-fluorophenyl)sulfonyl-2-oxa-5-azabicyclo[2.2.1]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFNO3S/c12-10-4-9(1-2-11(10)13)18(15,16)14-5-8-3-7(14)6-17-8/h1-2,4,7-8H,3,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDQYHRKJYALAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CO2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((3-Chloro-4-fluorophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane is a bicyclic sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound, emphasizing its cytotoxicity and antiproliferative properties.
Chemical Structure and Properties
The molecular formula of this compound can be represented as:
This compound features a bicyclic structure that integrates a sulfonamide moiety, which is known for enhancing biological activity through various mechanisms.
Synthesis
The synthesis of this compound typically involves the reaction of azabicyclic frameworks with sulfonyl chlorides, resulting in the formation of sulfonamide derivatives. Studies have shown that modifications to the bicyclic scaffold can significantly influence the biological activity of the resulting compounds .
Cytotoxicity and Antiproliferative Effects
Recent studies have demonstrated that sulfonamide compounds based on bicyclic structures exhibit notable cytotoxic effects against various human tumor cell lines. For instance, compounds similar to this compound were evaluated for their ability to inhibit cell viability in hepatocellular carcinoma (HCC), medulloblastoma (MB), and glioblastoma (GBM) cell lines. The results indicated that some derivatives achieved an IC50 comparable to established chemotherapeutics like cisplatin, while exhibiting reduced toxicity towards non-malignant cells .
Table 1: Summary of Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) | Toxicity to Non-malignant Cells |
|---|---|---|---|
| 5-A | HUH7 (HCC) | 10 | Low |
| 5-B | U251 (GBM) | 15 | Moderate |
| 5-C | Daoy (MB) | 20 | High |
The antiproliferative activity of these compounds is believed to be mediated through multiple pathways, including the induction of apoptosis and inhibition of key signaling pathways involved in cell proliferation. The presence of the sulfonamide group enhances interactions with cellular targets, potentially leading to increased bioavailability and efficacy .
Case Studies
Several case studies highlight the efficacy of sulfonamide derivatives in cancer therapy:
- Study on Hepatocellular Carcinoma : A compound structurally related to this compound was tested against HUH7 cells, demonstrating over 50% reduction in cell viability at concentrations as low as 10 µM after 24 hours .
- Comparative Analysis : In a comparative study involving multiple sulfonamide derivatives, it was found that modifications to the phenyl ring significantly impacted cytotoxicity profiles, with some compounds exhibiting selective toxicity towards tumor cells over normal cells .
- In Vivo Studies : Preliminary in vivo studies indicated promising results regarding tumor regression in animal models treated with these compounds, suggesting potential for further development into therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
